molecular formula C7H4ClFO2 B1585691 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 82128-69-6

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No. B1585691
CAS RN: 82128-69-6
M. Wt: 174.55 g/mol
InChI Key: VHXIEGGPMOEWNK-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Sodium hydroxide (50 g.) was dissolved in 70 ml. of water. 2-Chloro-4-fluorophenol (10 g., 0.068 mole) was added and then chloroform (30 ml.) The mixture was refluxed for two hours. Addition of chloroform (30 ml.) and reflux for 2 hours was twice repeated. The reaction mixture was cooled to room temperature and crude product recovered as the sodium salt by filtration. The crude was taken into water and acidified with 1 N hydrochloric acid to yield product (6.6 g.) in the free phenolic form. The latter was chromatographed on 200 g. of silica gel, with 1:1 methylene chloride:hexane as eluant. The column was monitored by tlc. Clean product containing fractions were combined and evaporated to dryness to yield purified 3-chloro-5-fluoro-2-hydroxybenzaldehyde [3.08 g.; m.p. 81°-83° C., Rf 0.49 (1:1 methylene chloride:hexane); ir (CH2Cl2) 1658, 1460, 1439, 1289, 1230, 1116 cm-1 ].
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH2:3].[Cl:4][C:5]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:6]=1O.[CH:13](Cl)(Cl)Cl>>[Cl:4][C:5]1[C:6]([OH:3])=[C:7]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH:13]=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
crude product recovered as the sodium salt by filtration
CUSTOM
Type
CUSTOM
Details
to yield product (6.6 g.) in the free phenolic form
CUSTOM
Type
CUSTOM
Details
The latter was chromatographed on 200 g
ADDITION
Type
ADDITION
Details
containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified 3-chloro-5-fluoro-2-hydroxybenzaldehyde [3.08 g.; m.p. 81°-83° C., Rf 0.49 (1:1 methylene chloride:hexane); ir (CH2Cl2) 1658, 1460, 1439, 1289, 1230, 1116 cm-1 ]

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C=O)C=C(C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.